molecular formula C13H15ClO3 B138752 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride CAS No. 144036-19-1

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

Cat. No. B138752
M. Wt: 254.71 g/mol
InChI Key: OWWHXPWJCDTADU-UHFFFAOYSA-N
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Description

The compound "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that share structural similarities, such as the presence of a methoxy group attached to a benzene ring and various substitutions that affect the chemical and physical properties of these compounds. For instance, the paper titled "The identification of the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a novel cannabimimetic" discusses a synthetic indole-derived compound with a methoxybenzoyl group, which is relevant to the methoxybenzoyl moiety in the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions, as mentioned in the paper on "3,14-Bis(4-formylphenyl)-17,17-di(n-pentyl)tetrabenzo[a,c,g,i]fluorene" where Suzuki–Miyaura cross-coupling is a key step . Similarly, the synthesis of cyano-substituted homo- and copolyesters from hydroxybenzaldehyde derivatives, as described in another paper, involves the conversion to acid chlorides using thionyl chloride . These methods could potentially be adapted for the synthesis of "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride" by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds with methoxybenzoyl groups can be quite complex, as seen in the crystal structure analysis of various compounds . For example, the crystal structure of "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate" reveals intramolecular hydrogen bonds and a dihedral angle between the benzene rings . These structural details are crucial for understanding the reactivity and interactions of "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride".

Chemical Reactions Analysis

The chemical reactivity of methoxybenzoyl-containing compounds can involve various transformations, such as O-demethylation, aromatic hydroxylation, and oxidation . The paper on the crystal structures of 4-methoxybenzoate bound cytochrome P450 enzymes provides insights into the oxidative demethylation activity of these enzymes . These reactions are relevant to understanding the potential metabolic pathways and chemical transformations that "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the solvatochromism and crystallochromism in fluorescence of a tetrabenzo[a,c,g,i]fluorene derivative are attributed to its helical structure and intramolecular charge-transfer character . The thermal stability and solubility of cyano-substituted polyesters are related to their amorphous nature and hydrophilicity . These properties provide a context for predicting the behavior of "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride" in different environments and its potential applications.

Scientific Research Applications

Derivatization Reagents for Compounds with Hydroxyl and Amino Groups

The compound serves as a derivatization reagent for compounds with hydroxyl and amino groups. It has been found to react under mild conditions with alcohols, amines, and amino acids, producing strongly fluorescent derivatives. These derivatives are useful in analytical chemistry for separation and detection by thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).

Solvolysis Rates in Methoxybenzoyl Chlorides

Studies on similar methoxybenzoyl chlorides have been conducted to understand the impact of substituents on solvolysis rates. These studies are significant in understanding the reactivity and stability of these compounds in various solvents, which is crucial for their applications in chemical synthesis (Park & Kevill, 2011).

Synthesis of Novel Compounds

The compound has been used in the synthesis of new chemical entities, such as in the reaction with 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones. This is relevant for the development of new materials and pharmaceuticals (Yüksek et al., 2008).

Kinetic Studies in Microemulsions

Kinetic studies involving methoxybenzoyl chlorides in microemulsions provide insights into their behavior in different solvent environments. This is particularly important for understanding their reactions in diverse chemical processes and formulations (Fernández et al., 2003).

Role in Synthesizing Phosphazenes

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride plays a role in the synthesis of phosphazenes, which have applications in various fields, including materials science and pharmaceuticals (Çil, Arslan, & Görgülü, 2006).

Biological Evaluation of Oxime-Phosphazenes

Its use in synthesizing oxime-phosphazenes, which are then evaluated for biological activities, indicates its potential in developing new biologically active compounds (Koran et al., 2013).

properties

IUPAC Name

3-cyclopentyloxy-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHXPWJCDTADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383246
Record name 3-(cyclopentyloxy)-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

CAS RN

144036-19-1
Record name 3-(cyclopentyloxy)-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stirring thionyl chloride (20 mL) is treated portionwise with 3-cyclopentyloxy-4-methoxybenzoic acid (5.0 g; that is prepared as described hereinbefore in Reference Example 2) and the solution is then heated at 85° C. for 3 hours. Toluene (50 mL) is added and the mixture is concentrated to give 3-cyclopentyloxy-4-methoxybenzoyl chloride (4.12 g) in the form of an oil which slowly crystallized. [NMR(CDCl3): 1.6-1.7 (m,2H),1.8-1.95(m,4H),1.94-2.05(m,2H),3.94(s,3H),4.85 (m,1H),6.9(d, 1H),7.55(d,1H),7.8(q,1H); Elemental analysis: C,61.3; H,5.94; Cl,13.9%; Calculated: C,61.3; H,5.94; Cl,13.92%].
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

54 g of 3-cyclopentyloxy-4-methoxybenzoic acid was added to 30 ml of thiochloride and was stirred for 5 hours. 50 ml of toluene was added to the reaction solution and was concentrated under reduced pressure to obtain 58 g of the dense brown title compound (yield: 98%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
O Bruno, C Brullo, N Arduino, S Schenone, A Ranise… - Il Farmaco, 2004 - Elsevier
In several non-infectious human diseases, such as ulcerous colitis, rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), the extravasal recruitment of neutrophils plays a …
Number of citations: 17 www.sciencedirect.com
C Brullo, M Massa, M Rocca, C Rotolo… - Journal of Medicinal …, 2014 - ACS Publications
A new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, structurally related to our hit GEBR-4a (1) and GEBR-7b (2), has been designed by changing length and functionality of …
Number of citations: 19 pubs.acs.org
DC Cook, RH Jones, H Kabir, DJ Lythgoe… - … Process Research & …, 1998 - ACS Publications
Development of an industrial process for 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is described. The rapid identification of …
Number of citations: 24 pubs.acs.org
MJ Ashton, DC Cook, G Fenton… - Journal of medicinal …, 1994 - ACS Publications
The syntheses and biologicalactivities of a number of benzamide derivatives, designed from rolipram, which are selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV), …
Number of citations: 169 pubs.acs.org
D Kumar, G Patel, AK Chavers, KH Chang… - European journal of …, 2011 - Elsevier
… Treatment of compound 12 with 3-cyclopentyloxy-4-methoxybenzoyl chloride in presence of triethylamine resulted in diacylhydrazine 13, which is a common precursor for compounds …
Number of citations: 102 www.sciencedirect.com
KM Orrling, C Jansen, XL Vu, V Balmer… - Journal of medicinal …, 2012 - ACS Publications
Trypanosomal phosphodiesterases B1 and B2 (TbrPDEB1 and TbrPDEB2) play an important role in the life cycle of Trypanosoma brucei, the causative parasite of human African …
Number of citations: 63 pubs.acs.org
AJ Anderson - 2003 - search.proquest.com
The overall dissertation objective was to synthesize various N-benzoyl analogs of enaminones from cyclohexane-1, 3-diones in an effort to discover novel antiasthmatic compounds. …
Number of citations: 0 search.proquest.com

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